Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone
Overview
Description
JWH 030, also known as naphthalen-1-yl-(1-pentylpyrrol-3-yl)methanone, is a synthetic cannabinoid receptor agonist. It was discovered by John W. Huffman and is part of the 3-(1-naphthoyl)pyrrole class of cannabinoids. This compound has analgesic effects and is primarily used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 030 involves the reaction of 1-naphthoyl chloride with 1-pentylpyrrole in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of JWH 030 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
JWH 030 undergoes several types of chemical reactions, including:
Oxidation: JWH 030 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert JWH 030 into its reduced forms.
Substitution: Substitution reactions can occur at the naphthoyl or pyrrole rings, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of JWH 030. These derivatives are often studied for their potential pharmacological properties .
Scientific Research Applications
JWH 030 has several scientific research applications, including:
Mechanism of Action
JWH 030 exerts its effects by acting as a partial agonist at cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). It has a higher affinity for CB1 receptors, with a Ki value of 87 nM. The activation of these receptors leads to various physiological effects, including analgesia and modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but higher potency.
JWH 073: Similar to JWH 018 but with a different alkyl chain length.
JWH 250: Contains a different substituent on the naphthoyl ring.
Uniqueness of JWH 030
JWH 030 is unique due to its specific structure, which includes a naphthoyl group attached to a pyrrole ring with a pentyl side chain. This structure gives it distinct pharmacological properties compared to other synthetic cannabinoids .
Properties
IUPAC Name |
naphthalen-1-yl-(1-pentylpyrrol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-2-3-6-13-21-14-12-17(15-21)20(22)19-11-7-9-16-8-4-5-10-18(16)19/h4-5,7-12,14-15H,2-3,6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBJQDBKZSHCPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433522 | |
Record name | (Naphthalen-1-yl)(1-pentyl-1H-pyrrol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162934-73-8 | |
Record name | 1-Naphthalenyl(1-pentyl-1H-pyrrol-3-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162934-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162934738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Naphthalen-1-yl)(1-pentyl-1H-pyrrol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAPHTHALEN-1-YL(1-PENTYL-1H-PYRROL-3-YL)METHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3WWBII0GZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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